molecular formula C11H14O3 B5523110 3-hydroxy-2-methyl-3-(4-methylphenyl)propanoic acid

3-hydroxy-2-methyl-3-(4-methylphenyl)propanoic acid

Cat. No.: B5523110
M. Wt: 194.23 g/mol
InChI Key: RLGKOUQJTXYGRW-UHFFFAOYSA-N
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Description

3-hydroxy-2-methyl-3-(4-methylphenyl)propanoic acid, also known as HMPA, is a chiral building block that has been widely used in the synthesis of various pharmaceuticals and natural products. It possesses a unique structure that makes it a valuable intermediate in organic synthesis.

Scientific Research Applications

Renewable Building Blocks for Polybenzoxazine

Phloretic acid, closely related to the compound , serves as a renewable precursor for enhancing the reactivity of hydroxyl-bearing molecules towards benzoxazine ring formation, offering an eco-friendly alternative to phenol. This approach facilitates the synthesis of bio-based benzoxazine monomers, which can be polymerized to produce materials with promising thermal and thermo-mechanical properties suitable for various applications, from coatings to high-performance composites (Acerina Trejo-Machin et al., 2017).

Chain Extender in Bionanocomposites

The biobased hydroxy acid, 3-(4-Hydroxyphenyl)propionic acid (HPPA), has been used as an organic modifier in layered double hydroxides (LDHs), demonstrating a significant chain extender effect towards the matrix in poly(butylene succinate) (PBS) bionanocomposites. These materials exhibit enhanced thermal stability and mechanical properties due to excellent filler/polymer interfacial interactions, showing potential for fully biodegradable, green materials suitable for various applications including packaging and biomedical devices (Grazia Totaro et al., 2017).

Lipid Peroxidation Product Studies

4-Hydroxy-2-nonenal (HNE), another compound related to the specified chemical structure, is a major product of lipid peroxidation with significant biological implications, including involvement in signaling pathways and disease mechanisms due to its reactivity and cytotoxicity. Understanding the chemistry and analysis of HNE is crucial for elucidating its role in health and disease, offering insights into redox biology and the potential development of therapeutic interventions (C. Spickett, 2013).

Properties

IUPAC Name

3-hydroxy-2-methyl-3-(4-methylphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-7-3-5-9(6-4-7)10(12)8(2)11(13)14/h3-6,8,10,12H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLGKOUQJTXYGRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C(C)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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